molecular formula C13H17NO3S B1269625 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one CAS No. 58722-34-2

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Cat. No.: B1269625
CAS No.: 58722-34-2
M. Wt: 267.35 g/mol
InChI Key: MIBYJBHDWBZZDA-UHFFFAOYSA-N
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Description

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one is an organic compound with the molecular formula C13H17NO3S and a molecular weight of 267.35 g/mol . It is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring and an ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also affect various signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 1-[4-(Morpholine-1-sulfonyl)phenyl]ethan-1-one
  • 1-[4-(Pyrrolidine-1-sulfonyl)phenyl]ethan-1-one
  • 1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one

Comparison: 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings (e.g., morpholine, pyrrolidine, piperazine), it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles .

Properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-11(15)12-5-7-13(8-6-12)18(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBYJBHDWBZZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353738
Record name 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58722-34-2
Record name 1-[4-(1-Piperidinylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58722-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-acetylbenzene-1-sulfonyl chloride (2 g, 9.2 mmol), piperidine (0.85 g, 10.0 mmol) and triethylamine (1.9 g, 18.4 mmol) in tetrahydrofuran (60 mL) was stirred at rt overnight. Brine (100 mL) was added and the mixture was extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with brine (100 mL), dried over anhydrous sodium sulfate and filtered. Removal of solvent in vacuo gave the title compound as a white solid (2.3 g, 94%). MS (M+H)+ 268.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

The damp 4-acetylbenzenesulfonyl chloride from 100 g. of sodium 4-acetylbenzenesulfonate is added to a stirred solution of 500 ml. of 50% aqueous piperidine. The mixture is stirred at room temperature for 16 hours, cooled, and the precipitated 1-(4-acetylbenzenesulfonyl)piperidine removed by filtration, washed with water and dried; m.p. 113°-114° C. after crystallization from 2-propanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 4-acetylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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